4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is an organic compound that features a benzothiazole moiety linked to a butynyl chain, which is further connected to a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Attachment of the Butynyl Chain: The benzothiazole derivative is then reacted with a butynyl halide under basic conditions to form the but-2-yn-1-yl intermediate.
Esterification with 4-Bromobenzoic Acid: Finally, the but-2-yn-1-yl intermediate is esterified with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and butynyl moieties.
Reduction: Reduced forms of the benzothiazole and butynyl moieties.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butynyl chain and bromobenzoate group may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid: Similar structure but lacks the butynyl chain and bromobenzoate group.
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-butyn-1-yl 3-nitrobenzoate: Similar structure but contains a nitrobenzoate group instead of a bromobenzoate group.
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is unique due to the presence of both the butynyl chain and the bromobenzoate group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO2S2/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-23-18-20-15-5-1-2-6-16(15)24-18/h1-2,5-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLWQRAMCFBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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